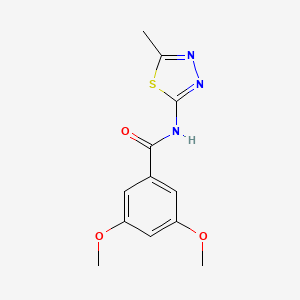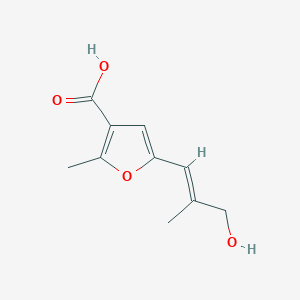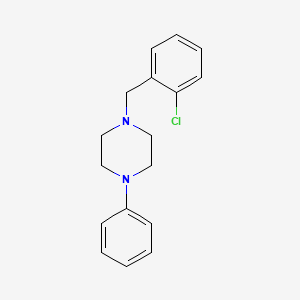![molecular formula C18H21N5O2 B5630487 (1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630487.png)
(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on diazabicyclo compounds, pyrazolones, and related structures has contributed significantly to various fields, including medicinal chemistry and materials science. These compounds are often synthesized through multicomponent reactions, cycloadditions, and catalyst-assisted processes, highlighting their versatility and potential for generating complex molecules with unique properties.
Synthesis Analysis
The synthesis of complex diazabicyclo compounds and pyrazolones can involve various strategies, including 1,3-dipolar cycloadditions, multicomponent reactions, and catalyzed synthesis processes. For instance, diazabicyclo[2.2.2]octane has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives via a clean, one-pot synthesis in aqueous media, showcasing environmental friendliness and good yields (D. Tahmassebi, J. A. Bryson, & S. I. Binz, 2011). Additionally, the synthesis of pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes through reductive cyclization highlights the methodological versatility in constructing complex bicyclic structures (A. V. Puchnin et al., 2012).
Molecular Structure Analysis
The molecular structure of complex bicyclic compounds often requires advanced analytical techniques for elucidation. X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed to understand the configurations, conformations, and stereochemistry of these molecules. For example, the structure of novel bicyclic compounds like 7-acetyl-3,5,5,9,9-pentamethyl-1,6-diazabicyclo[4,3,0]nona-3,7-dien-2-one was determined by X-ray crystallography, showcasing the detailed structural analysis possible for such complex molecules (A. C. Day et al., 1973).
Chemical Reactions and Properties
Diazabicyclo compounds and pyrazolones undergo various chemical reactions, including cycloadditions, photoreductions, and electrophilic substitutions, which can significantly alter their chemical properties. For instance, the photoreduction of 4-methylene-1-pyrazoline under different conditions reveals the complexity of reactions these compounds can undergo, including competing reactions like extrusion of molecular nitrogen (H. Quast & H. Jakobi, 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,5R)-6-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-21-11-15(8-20-21)18(25)23-10-13-2-3-16(23)12-22(9-13)17(24)14-4-6-19-7-5-14/h4-8,11,13,16H,2-3,9-10,12H2,1H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXLEGPCUFDMIK-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5630413.png)
![(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5630450.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5630460.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5630470.png)
![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)



